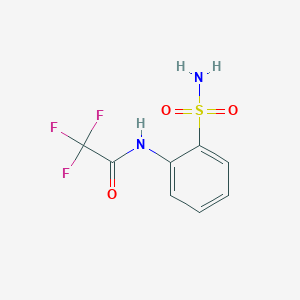

2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide

Description

2,2,2-Trifluoro-N-(2-sulfamoylphenyl)acetamide is a fluorinated acetamide derivative featuring a sulfamoyl group (-SO₂NH₂) at the ortho position of the phenyl ring. The trifluoroacetamide core imparts metabolic stability and electron-withdrawing characteristics, while the sulfamoyl group may enhance hydrogen-bonding capacity and solubility, traits common in bioactive molecules .

Properties

IUPAC Name |

2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3S/c9-8(10,11)7(14)13-5-3-1-2-4-6(5)17(12,15)16/h1-4H,(H,13,14)(H2,12,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQIAXLULILTQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide typically involves the reaction of 2-aminobenzenesulfonamide with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide

- Molecular Formula : CHFNOS

- Molecular Weight : 227.21 g/mol

The compound's unique trifluoromethyl and sulfamoyl groups enhance its reactivity and stability, making it valuable in synthetic chemistry and biological applications.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical reactions such as nucleophilic substitutions and coupling reactions.

- Fluorinated Compounds : Due to the presence of the trifluoromethyl group, this compound is utilized in developing specialty chemicals with enhanced properties, including increased lipophilicity and metabolic stability.

Biology

- Enzyme Inhibition Studies : Research has focused on its ability to inhibit specific enzymes. For example, studies have shown that derivatives of this compound can inhibit human carbonic anhydrase isoforms and acetylcholinesterase, which are important targets in treating conditions like glaucoma and Alzheimer's disease .

-

Antimicrobial Activity : The compound has demonstrated activity against various pathogens. For instance, it showed minimum inhibitory concentrations (MICs) against:

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128

This suggests potential applications as an antimicrobial agent .

Medicine

- Drug Discovery : The structural features of this compound make it a candidate for drug development. Research has indicated its potential as a lead compound in creating new therapeutic agents targeting metabolic dysfunctions .

-

Anticancer Properties : Investigations into its cytotoxic effects have revealed promising results against cancer cell lines. For example:

Cell Line IC50 (µM) HeLa (cervical cancer) 15 MCF-7 (breast cancer) 20 A549 (lung cancer) 25

These findings indicate its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

In laboratory tests against multi-drug resistant strains, the compound effectively inhibited bacterial growth. This study highlights its potential use in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Studies

A study involving various cancer cell lines demonstrated that treatment with the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased annexin V staining in treated cells compared to controls, confirming its role in promoting programmed cell death .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. These interactions result in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural analogs based on substituents and molecular properties:

Key Observations :

- Iodophenyl Derivatives : The iodine atom in ortho (2-iodophenyl) and para (4-iodophenyl) positions serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling further functionalization .

- Hydroxyphenyl Analog : The 2-hydroxyphenyl derivative exhibits increased polarity due to the -OH group, which may enhance solubility but also necessitates careful handling due to reactivity .

- Quinolinyl Derivative: The quinoline moiety in 2,2,2-trifluoro-N-(quinolin-8-yl)acetamide facilitates coordination in organoboron complexes, making it valuable in photocatalysis and medicinal chemistry .

- Sulfamoyl Substituent : The sulfamoyl group in the target compound is expected to enhance hydrogen-bonding interactions, a feature critical for binding to biological targets like enzymes or receptors .

Biological Activity

2,2,2-Trifluoro-N-(2-sulfamoylphenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H8F3N3O3S

- Molecular Weight : 305.24 g/mol

- CAS Number : 70090-01-6

The compound features a trifluoromethyl group, which is known to influence its biological properties by enhancing metabolic stability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are involved in various physiological processes. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .

- Cellular Interactions : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit antiproliferative properties through interactions with cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. Its ability to inhibit VEGFR-2 (vascular endothelial growth factor receptor 2) is particularly noteworthy as it plays a crucial role in angiogenesis.

- Anti-inflammatory Effects : The compound potentially modulates inflammatory responses by inhibiting the NF-κB signaling pathway, which is critical in the regulation of immune responses .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial activity, indicating potential applications in treating infections.

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Carbonic Anhydrase : A study demonstrated that sulfonamide derivatives, including similar structures to our compound, effectively inhibited carbonic anhydrase isoforms I and II at low nanomolar concentrations. This suggests a potential for developing treatments for conditions like glaucoma and edema .

- VEGFR-2 Inhibition : Research indicated that derivatives of 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide exhibited significant antiproliferative activity against cancer cell lines by inhibiting VEGFR-2. This opens avenues for further exploration into the anticancer properties of related compounds.

Pharmacokinetics

The trifluoromethyl group enhances the metabolic stability and lipophilicity of the compound, potentially leading to improved absorption and distribution within biological systems. This property is crucial for developing effective therapeutic agents .

Q & A

Q. Methodology :

- Differential Scanning Calorimetry (DSC) : Identifies melting points and exothermic/endothermic transitions.

- Thermogravimetric Analysis (TGA) : Quantifies weight loss due to decomposition. For example, decomposition onset at ~220°C suggests stability under standard storage conditions .

- Isothermal Studies : Conducted at elevated temperatures (e.g., 150°C for 24 hours) to simulate accelerated degradation.

Advanced: How can structure-activity relationships (SAR) guide the optimization of biological activity?

Q. Approach :

- Comparative Analysis : Compare with analogs like 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide (CAS 2137734-75-7). The sulfamoyl group enhances solubility, while the trifluoromethyl group improves metabolic stability .

- Bioisosteric Replacement : Replace the sulfamoyl group with sulfonyl or carbamate groups to modulate target binding.

- Computational Modeling : DFT calculations predict electronic effects of substituents on receptor interactions .

Advanced: What crystallographic strategies resolve ambiguities in molecular structure determination?

Q. Techniques :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters:

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands address twinning in low-symmetry space groups.

Advanced: How can researchers identify biological targets and mechanisms of action?

Q. Experimental Design :

- Binding Assays : Surface plasmon resonance (SPR) screens against kinase or protease libraries.

- Cellular Profiling : RNA-seq or proteomics after treatment identifies dysregulated pathways (e.g., apoptosis or NF-κB signaling).

- Molecular Docking : AutoDock Vina predicts interactions with enzymes like carbonic anhydrase (sulfamoyl group as a zinc-binding motif) .

Advanced: How should contradictory data in biological activity studies be addressed?

Q. Resolution Strategies :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.

- Metabolic Stability Testing : LC-MS/MS quantifies compound degradation in plasma or liver microsomes, explaining variability in in vivo vs. in vitro results .

- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill curves to validate potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.